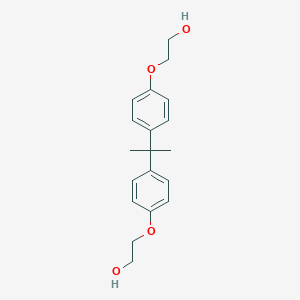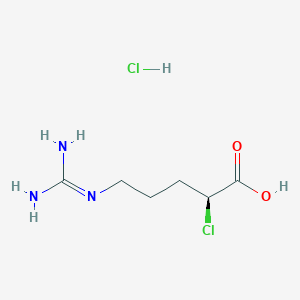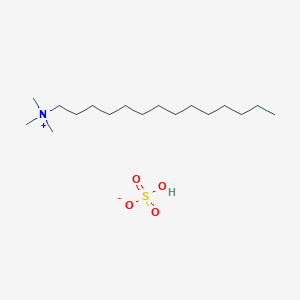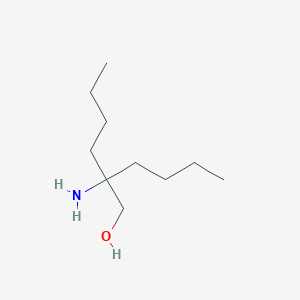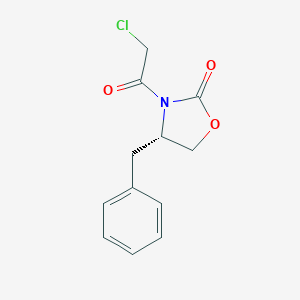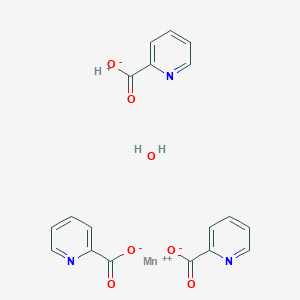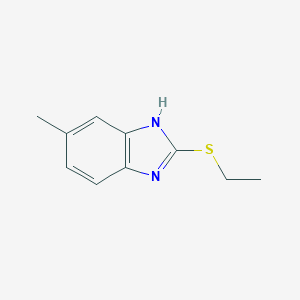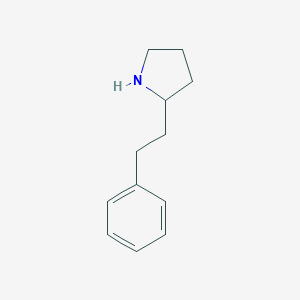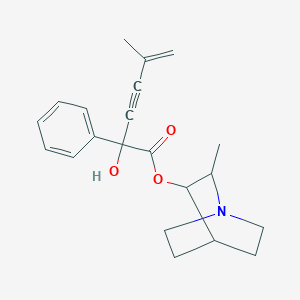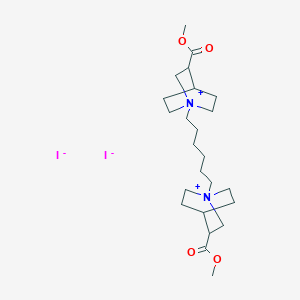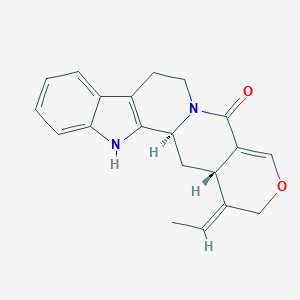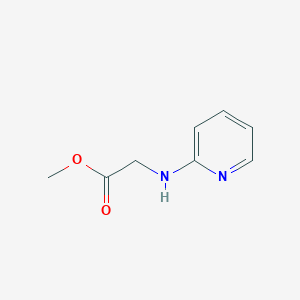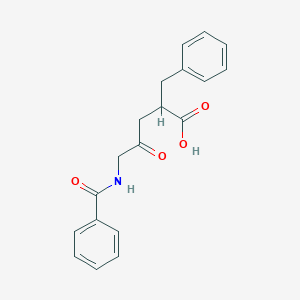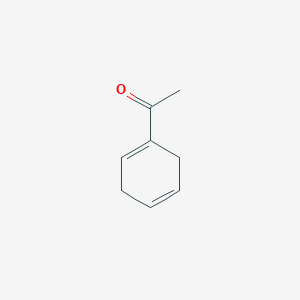
1-Acetyl-1,4-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-1,4-cyclohexadiene is a chemical compound that belongs to the class of cyclohexadienes. It is a highly reactive molecule that can undergo various chemical reactions. This compound has gained significant attention in scientific research due to its unique properties and potential applications in different fields.
Mécanisme D'action
The mechanism of action of 1-Acetyl-1,4-cyclohexadiene is not well understood. However, it is believed that the compound undergoes various chemical reactions such as oxidation, reduction, and cyclization. These reactions can lead to the formation of different products, which can have various applications in different fields.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Acetyl-1,4-cyclohexadiene. However, it has been reported to have antimicrobial and antifungal properties. The compound has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Acetyl-1,4-cyclohexadiene in lab experiments include its high reactivity and potential applications in the synthesis of various organic compounds. However, the compound is highly reactive and can undergo various side reactions, which can affect the yield of the desired product.
Orientations Futures
There are several future directions for the research on 1-Acetyl-1,4-cyclohexadiene. These include:
1. Development of new synthetic methods for the production of 1-Acetyl-1,4-cyclohexadiene with higher yields and purity.
2. Investigation of the mechanism of action of 1-Acetyl-1,4-cyclohexadiene and its potential applications in different fields such as medicine, agriculture, and material science.
3. Development of new catalysts based on 1-Acetyl-1,4-cyclohexadiene for organic reactions.
4. Investigation of the biochemical and physiological effects of 1-Acetyl-1,4-cyclohexadiene in vivo.
Conclusion:
In conclusion, 1-Acetyl-1,4-cyclohexadiene is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties and potential applications in different fields. The compound can be synthesized through the Diels-Alder reaction and has been used in the synthesis of various organic compounds. There is limited information available on the biochemical and physiological effects of the compound, but it has been shown to have antimicrobial and antifungal properties. The future directions for research on 1-Acetyl-1,4-cyclohexadiene include the development of new synthetic methods, investigation of its mechanism of action, and its potential applications in different fields.
Méthodes De Synthèse
1-Acetyl-1,4-cyclohexadiene can be synthesized through the Diels-Alder reaction between acrolein and cyclopentadiene. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
1-Acetyl-1,4-cyclohexadiene has been extensively studied in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds such as cyclohexadienones and cyclohexadienols. The compound has also been used in the development of new catalysts for organic reactions.
Propriétés
Numéro CAS |
102872-23-1 |
|---|---|
Nom du produit |
1-Acetyl-1,4-cyclohexadiene |
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
1-cyclohexa-1,4-dien-1-ylethanone |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-3,6H,4-5H2,1H3 |
Clé InChI |
QZEOTICWAUFOKG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC=CC1 |
SMILES canonique |
CC(=O)C1=CCC=CC1 |
Synonymes |
Ethanone, 1-(1,4-cyclohexadien-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



